![molecular formula C14H22N6OS B14393952 N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea CAS No. 88090-79-3](/img/structure/B14393952.png)
N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is a complex organic compound that features a urea backbone with diethyl and purinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea typically involves multiple steps:
Formation of the Purinyl Intermediate: The synthesis begins with the preparation of the purinyl intermediate, which involves the reaction of a suitable purine derivative with a thiol compound to introduce the sulfanyl group.
Urea Formation: The next step involves the reaction of the purinyl intermediate with diethylamine and a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the purinyl or urea moieties.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purinyl or urea derivatives.
Substitution: New alkyl or aryl substituted urea compounds.
Scientific Research Applications
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea involves its interaction with specific molecular targets. The purinyl moiety can interact with nucleotide-binding sites, potentially inhibiting enzymes or receptors involved in cellular processes. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-N’-{4-[(1H-purin-6-yl)sulfanyl]butyl}urea: Similar structure but with a different purinyl derivative.
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)oxy]butyl}urea: Contains an oxy group instead of a sulfanyl group.
Uniqueness
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties.
Properties
CAS No. |
88090-79-3 |
|---|---|
Molecular Formula |
C14H22N6OS |
Molecular Weight |
322.43 g/mol |
IUPAC Name |
1,1-diethyl-3-[4-(7H-purin-6-ylsulfanyl)butyl]urea |
InChI |
InChI=1S/C14H22N6OS/c1-3-20(4-2)14(21)15-7-5-6-8-22-13-11-12(17-9-16-11)18-10-19-13/h9-10H,3-8H2,1-2H3,(H,15,21)(H,16,17,18,19) |
InChI Key |
ZFRVQBDLCSREDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NCCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)
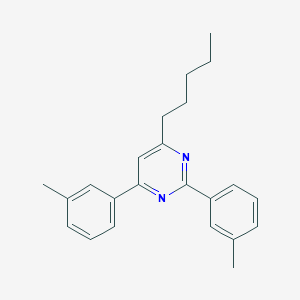
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)
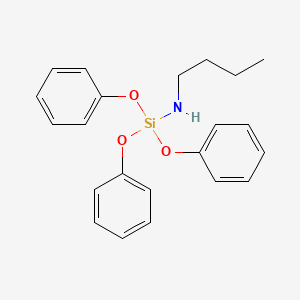

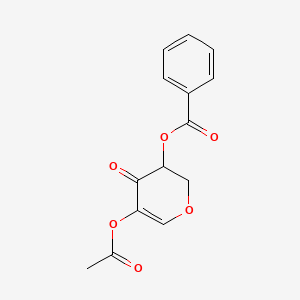

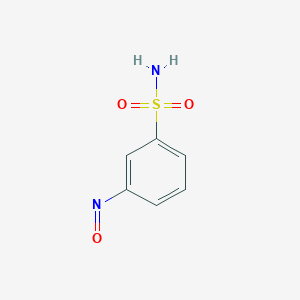
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)

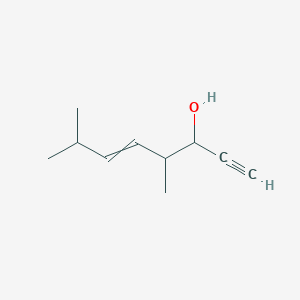
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
